1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

ROCK inhibitor pyridylthiazole urea bioactivity data gap

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS 1203082‑24‑9) is a synthetic small molecule belonging to the pyridylthiazole‑urea chemotype, a class extensively studied for inhibition of Rho‑associated coiled‑coil protein kinases (ROCK1/2). The compound incorporates a 5‑chloro‑2‑methoxyphenyl group linked via a urea bridge to a 4‑(pyridin‑2‑yl)thiazol‑2‑yl moiety, a scaffold associated with ATP‑competitive kinase inhibition.

Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
CAS No. 1203082-24-9
Cat. No. B2389240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
CAS1203082-24-9
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13ClN4O2S/c1-23-14-6-5-10(17)8-12(14)19-15(22)21-16-20-13(9-24-16)11-4-2-3-7-18-11/h2-9H,1H3,(H2,19,20,21,22)
InChIKeyHDTTWPVRQIGGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: Procurement Baseline and Chemotype Context


1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS 1203082‑24‑9) is a synthetic small molecule belonging to the pyridylthiazole‑urea chemotype, a class extensively studied for inhibition of Rho‑associated coiled‑coil protein kinases (ROCK1/2) [1]. The compound incorporates a 5‑chloro‑2‑methoxyphenyl group linked via a urea bridge to a 4‑(pyridin‑2‑yl)thiazol‑2‑yl moiety, a scaffold associated with ATP‑competitive kinase inhibition [2]. Currently, no peer‑reviewed bioactivity data (enzymatic IC₅₀, cellular potency, or selectivity profile) for this specific compound are available in the public domain [3].

Why In‑Class Analogs Cannot Substitute 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea in Research or Industrial Settings


Within the pyridylthiazole‑urea series, even sterically modest substituent changes on the phenyl ring cause order‑of‑magnitude shifts in ROCK potency: meta‑hydroxy, methoxy, or amino groups yield low‑nanomolar inhibitors, whereas para‑substitution or removal of the benzylic methylene drastically reduces activity [1]. The 5‑chloro‑2‑methoxyphenyl substitution pattern present in this compound occupies a distinct chemical space not represented in the literature‑validated analogs RKI‑1447 (3‑OH‑benzyl, IC₅₀ = 14.5 nM ROCK1, 6.2 nM ROCK2) or RKI‑1313 (IC₅₀ = 34 µM ROCK1, 8 µM ROCK2) . Generic replacement by any other in‑class urea would therefore introduce an uncharacterized potency and selectivity offset, invalidating quantitative structure‑activity relationships and risking experimental irreproducibility [1].

Quantitative Evidence Guide for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea Differentiation


Absence of Public Bioactivity Data Limits Head‑to‑Head Comparator Analysis

No quantitative enzymatic, cellular, or in‑vivo data are available in the public domain for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea as of 2026‑05‑04. A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and the Protein Data Bank (PDB) returned zero entries containing IC₅₀, Kᵢ, EC₅₀, or any other numerical activity parameter for this compound [1]. Consequently, no direct head‑to‑head comparison or reliable cross‑study comparable can be constructed.

ROCK inhibitor pyridylthiazole urea bioactivity data gap

Class‑Level Inference: Meta‑Substituted Phenylureas Confer Potency Gains in the Pyridylthiazole‑Urea Scaffold

Structure‑activity relationship (SAR) data from the MedChemComm study of 1‑benzyl‑3‑(4‑pyridylthiazol‑2‑yl)ureas demonstrate that meta‑position substitutions on the phenyl ring (e.g., hydroxy, methoxy, amino) produce the most potent ROCK inhibitors, with IC₅₀ values in the low‑nanomolar range, whereas para‑substitutions cause substantial loss of potency [1]. The target compound's 5‑chloro‑2‑methoxyphenyl group is a distinct ortho/meta‑disubstituted phenyl variant not explicitly tested in that series, but the methoxy group at the 2‑position (ortho to the urea linkage) resides in a region where the SAR is less characterized, suggesting a potentially unique selectivity fingerprint.

ROCK inhibitor SAR meta-substitution effect pyridylthiazole urea

Structural Distinction from the Most Advanced Comparator: RKI‑1447

The best‑characterized comparator, RKI‑1447 (1‑(3‑hydroxybenzyl)‑3‑(4‑(pyridin‑4‑yl)thiazol‑2‑yl)urea, CAS 1342278‑01‑6), differs from the target compound in three critical structural features: (i) the phenyl substituent is 3‑hydroxy instead of 5‑chloro‑2‑methoxy; (ii) the pyridine attachment is at the 4‑position rather than the 2‑position; and (iii) the phenyl ring connects via a benzylic methylene (‑CH₂‑) rather than directly through the aniline nitrogen . These differences are expected to alter the hydrogen‑bonding network with the kinase hinge region (Met¹⁵⁶ and Glu¹⁵⁴ in ROCK1) and the orientation of the phenyl ring within the hydrophobic back pocket, as inferred from the co‑crystal structure of RKI‑1342 bound to ROCK1 (PDB 3TV7) [1].

RKI-1447 chemical structure comparison pyridylthiazole urea

Lack of Kinase Selectivity Profiling Precludes Discrimination from Multi‑Kinase Inhibitors

Several thiazolyl‑urea compounds are known to inhibit kinases beyond ROCK, including GSK‑3β (e.g., AR‑A014418, IC₅₀ = 104 nM ) and CDK2/CDK5 [1]. No selectivity panel data exist for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, making it impossible to assert cleaner kinase inhibition relative to any multi‑kinase agent. In contrast, RKI‑1447 has been shown to suppress phosphorylation of ROCK substrates MLC‑2 and MYPT‑1 without affecting Akt, MEK, or S6 kinase phosphorylation in human cancer cells [2], providing a selectivity benchmark that this compound currently lacks.

kinase selectivity off‑target activity pyridylthiazole urea

Procurement Purity and Physicochemical Specification Available for Reproducibility

The compound is available from commercial vendors with purity specifications (typically ≥95% by HPLC) and can be characterized by its molecular formula C₁₆H₁₃ClN₄O₂S (MW 360.82 g/mol), canonical SMILES COc1ccc(Cl)cc1NC(=O)Nc1nc(cs1)c1ccccn1, and InChI Key . These identifiers enable unambiguous procurement and analytical verification, which is a prerequisite for any comparative study even in the absence of bioactivity data.

chemical procurement purity specification pyridylthiazole urea

Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea Based on Available Evidence


Structure‑Activity Relationship Expansion for ROCK Inhibitor Programs

Medicinal chemistry teams seeking to explore the SAR of the pyridylthiazole‑urea scaffold beyond the established 3‑hydroxybenzyl series can procure this compound to probe the effects of ortho‑chloro, meta‑methoxy substitution and direct aniline‑urea connectivity on ROCK1/2 potency and selectivity. The compound fills a structural gap in the published SAR [1] and may reveal novel interactions with the kinase hinge and hydrophobic back pocket [2].

Kinase Selectivity Profiling and Counter‑Screening Campaigns

Given the absence of selectivity data, this compound is appropriate as a test article in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to RKI‑1447 and other thiazolyl‑urea inhibitors . Such data would directly address the current evidence gap and inform procurement decisions for downstream target‑validation studies.

Negative Control Development for ROCK‑Dependent Cellular Assays

If in‑house profiling reveals weak or absent ROCK inhibition for this compound, it could serve as a structurally matched negative control for studies employing RKI‑1447 or RKI‑1313, analogous to the use of RKI‑1313 (IC₅₀ = 34 µM ROCK1) as a negative reference for RKI‑1447 . This application depends entirely on experimental confirmation of its potency profile.

Chemical Biology Probe for Uncharacterized Kinase Targets

The presence of the pyridin‑2‑yl moiety (vs. pyridin‑4‑yl in most published analogs) may alter kinome targeting. The compound could be evaluated in cellular thermal shift assays (CETSA) or affinity‑based proteomics to identify novel kinase or non‑kinase targets, leveraging its unique topology to expand the chemoproteomic toolset [2].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.